1,3,5-trimethyl-N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-1H-pyrazole-4-carboxamide
描述
This compound features a pyrazole core substituted with three methyl groups at positions 1, 3, and 3. The carboxamide moiety at position 4 is linked to a 2-methylcyclopenta[c]pyrazole methyl group, creating a fused bicyclic system. This structural complexity enhances rigidity and may influence binding affinity in biological systems.
属性
IUPAC Name |
1,3,5-trimethyl-N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O/c1-9-14(10(2)19(3)17-9)15(21)16-8-13-11-6-5-7-12(11)18-20(13)4/h5-8H2,1-4H3,(H,16,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWYEOZTAGXUCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCC2=C3CCCC3=NN2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1,3,5-trimethyl-N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Pharmacological Potential
The pyrazole scaffold is known for its diverse pharmacological properties. Compounds containing this structure have exhibited activities such as anti-inflammatory, analgesic, antimicrobial, and anticancer effects. The specific compound has been explored for its potential therapeutic applications:
- Anti-inflammatory Activity : Research indicates that pyrazole derivatives can significantly reduce inflammation. For instance, compounds derived from pyrazole have shown inhibition rates of over 84% in carrageenan-induced paw edema models when compared to standard anti-inflammatory drugs like diclofenac .
- Antimicrobial and Antitubercular Properties : Studies have demonstrated that certain pyrazole derivatives possess notable antimicrobial activity against various bacterial strains and exhibit effectiveness against Mycobacterium tuberculosis .
The mechanisms by which this compound exerts its effects are still under investigation. However, several studies suggest:
- Inhibition of Pro-inflammatory Cytokines : Some derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 .
- Enzymatic Inhibition : Certain compounds have been identified as monoamine oxidase inhibitors (MAO-B), which could contribute to their neuroprotective effects .
Case Study 1: Anti-inflammatory Efficacy
In a study evaluating the anti-inflammatory properties of various pyrazole derivatives including the compound of interest, researchers found that specific analogs demonstrated significant inhibition of paw edema in rats. For example:
| Compound | Inhibition Rate (%) | Standard Drug Comparison |
|---|---|---|
| Compound A | 84.2% | Diclofenac (86.72%) |
| Compound B | 76% | Dexamethasone (76%) |
This study highlighted the potential of these compounds as alternatives to conventional anti-inflammatory medications .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of pyrazole derivatives against common pathogens. The results indicated that several compounds exhibited effective inhibition against strains such as E. coli and Bacillus subtilis, with some achieving over 90% inhibition at specific concentrations:
| Compound | Target Pathogen | Inhibition Rate (%) |
|---|---|---|
| Compound C | E. coli | 92% |
| Compound D | Bacillus subtilis | 95% |
This underscores the potential for developing new antimicrobial agents from pyrazole derivatives .
相似化合物的比较
Comparison with Similar Pyrazole Carboxamide Derivatives
Physical and Spectroscopic Properties
Melting points and spectroscopic data highlight trends:
- Melting Points : Chlorinated analogs (e.g., 3b , mp 171–172°C) exhibit higher melting points than methylated derivatives (e.g., 3c , mp 123–125°C) due to stronger intermolecular forces . The target compound’s melting point is unreported but expected to fall between these ranges.
- NMR Signatures : The target compound’s $ ^1H $-NMR would display distinct signals for the cyclopenta[c]pyrazole protons (δ ~2.4–3.0 ppm for methyl groups) and pyrazole methyls (δ ~2.6 ppm), differing from aryl proton clusters (δ ~7.2–8.1 ppm) in 3a–3p .
Data Tables
Table 1: Structural and Physical Comparison of Selected Pyrazole Carboxamides
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
